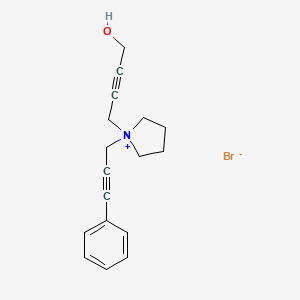
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide is a synthetic organic compound that belongs to the class of pyrrolidinium salts These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide typically involves multi-step organic reactions. One common approach is the alkylation of pyrrolidine with appropriate alkyl halides under basic conditions. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield aldehydes or ketones, while reduction of the alkyne groups can produce alkenes or alkanes.
Applications De Recherche Scientifique
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide involves its interaction with specific molecular targets. The hydroxy and phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s alkyne groups can participate in click chemistry reactions, enabling the formation of stable covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidinium, 1-(4-hydroxybutyl)-, bromide
- Pyrrolidinium, 1-(3-phenylpropyl)-, bromide
- Pyrrolidinium, 1-(2-propynyl)-, bromide
Uniqueness
Pyrrolidinium, 1-(4-hydroxy-2-butynyl)-1-(3-phenyl-2-propynyl)-, bromide is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
671223-16-8 |
|---|---|
Formule moléculaire |
C17H20BrNO |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
4-[1-(3-phenylprop-2-ynyl)pyrrolidin-1-ium-1-yl]but-2-yn-1-ol;bromide |
InChI |
InChI=1S/C17H20NO.BrH/c19-16-7-6-14-18(12-4-5-13-18)15-8-11-17-9-2-1-3-10-17;/h1-3,9-10,19H,4-5,12-16H2;1H/q+1;/p-1 |
Clé InChI |
UFUFNGQYLZGVSW-UHFFFAOYSA-M |
SMILES canonique |
C1CC[N+](C1)(CC#CCO)CC#CC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
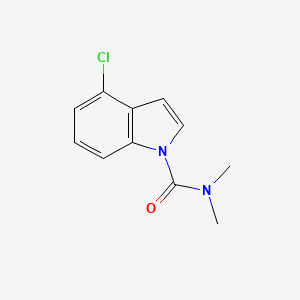
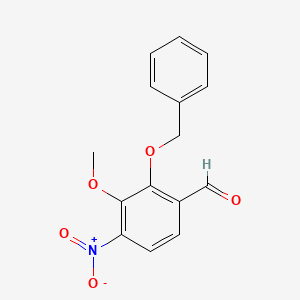
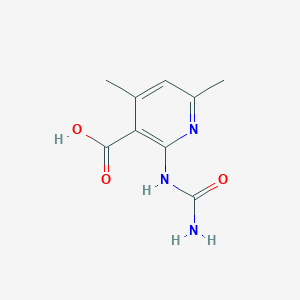
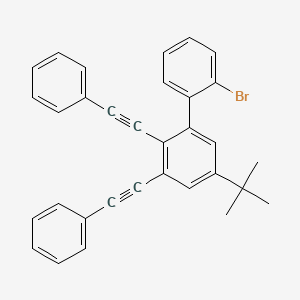
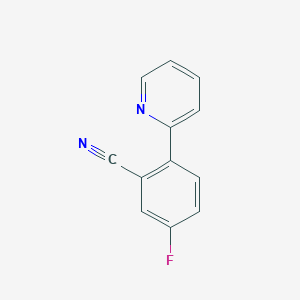

![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
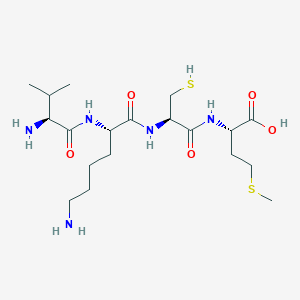
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
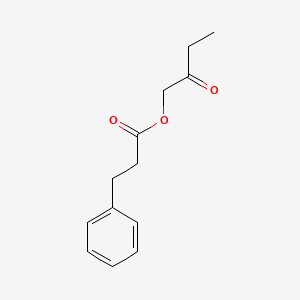

![[(E)-1-(2-hydroxy-5-methylphenyl)ethylideneamino]carbamodithioic acid](/img/structure/B12524500.png)
